2-Cyano-4'-iodobenzophenone
Description
Contextualizing Benzophenone (B1666685) Derivatives in Advanced Organic Synthesis and Materials Science
Benzophenone, the parent diarylketone, and its derivatives are a class of organic compounds that have attracted significant attention due to their wide-ranging applications. ontosight.aiwikipedia.org The benzophenone core is a widely used building block in organic chemistry, valued for its photochemical properties and its utility as a synthetic intermediate. wikipedia.orggoogle.com
In the realm of materials science, benzophenone derivatives are integral to the production of polymers and dyes. ontosight.ai They are particularly renowned for their role as photosensitizers in photochemistry. wikipedia.org Upon excitation, benzophenone efficiently undergoes intersystem crossing from the singlet (S₁) state to the triplet (T₁) state with nearly 100% yield. wikipedia.org This property is harnessed in various photochemical reactions. More recently, the focus has shifted towards advanced applications in optoelectronics. Benzophenone-based molecules are extensively researched for use in Organic Light-Emitting Diodes (OLEDs). mdpi.comnih.gov They can function as host materials for phosphorescent emitters or as core components in the design of Thermally Activated Delayed Fluorescent (TADF) emitters, which are crucial for achieving high efficiency in next-generation displays and lighting. nih.govpreprints.orgrsc.org The highly twisted geometry and electron-accepting nature of the benzophenone unit make it an appealing building block for these advanced materials. preprints.org
Table 1: Selected Applications of Benzophenone Derivatives
| Application Area | Specific Use | Reference |
|---|---|---|
| Organic Synthesis | Synthetic building block, Intermediate | wikipedia.orggoogle.com |
| Photochemistry | Photosensitizer | wikipedia.org |
| Materials Science | Polymer production, Dyes | ontosight.ai |
| Optoelectronics | Host materials in OLEDs | mdpi.comrsc.org |
| Optoelectronics | TADF emitters for OLEDs | nih.govpreprints.org |
Strategic Importance of Cyano and Iodo Moieties in Functional Molecule Design
The specific properties of 2-Cyano-4'-iodobenzophenone are largely dictated by its cyano and iodo substituents. Both functional groups are of strategic importance in the design of functional molecules.
The cyano group (-C≡N) is a versatile and powerful electron-withdrawing moiety. rsc.org This property significantly influences the electronic characteristics of a molecule, increasing its polarity and dipole moment. fiveable.me In synthetic chemistry, the cyano group is highly valuable as it can be transformed into a variety of other functional groups, including amines, carboxylic acids, and aldehydes, making it a crucial stepping stone in the construction of complex molecules. numberanalytics.com Consequently, cyano-containing compounds are widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other performance materials. fiveable.menumberanalytics.comtaylorandfrancis.com
The iodo group is the heaviest of the naturally occurring halogens and possesses unique properties that make it highly useful in organic synthesis. fiveable.me Its most significant role is as an exceptionally efficient leaving group in nucleophilic substitution reactions and, more importantly, as a reactive handle in a multitude of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for assembling complex molecular architectures from simpler precursors. acs.org The ability to introduce an iodine atom onto an aromatic ring, a process known as iodination, is a key strategy for preparing substrates for these powerful synthetic transformations. mdpi.com
Table 2: Key Roles of Cyano and Iodo Functional Groups in Organic Chemistry
| Functional Group | Property / Role | Significance in Molecular Design | Reference |
|---|---|---|---|
| Cyano (-CN) | Strong electron-withdrawing group | Modifies electronic properties, increases polarity | rsc.orgfiveable.me |
| Synthetic intermediate | Can be converted to amines, carboxylic acids, etc. | numberanalytics.com | |
| Hydrogen bond acceptor | Influences molecular self-assembly and binding | taylorandfrancis.comresearchgate.net | |
| Iodo (-I) | Excellent leaving group | Facilitates nucleophilic substitution reactions | fiveable.me |
| Cross-coupling partner | Essential for C-C and C-heteroatom bond formation | acs.org |
Identified Research Gaps and Emerging Directions for this compound Studies
While the chemistry of benzophenone derivatives is well-established and the utility of cyano and iodo groups is widely recognized, a comprehensive investigation into the specific isomer this compound is not extensively documented in publicly available research. The primary research gap is the lack of detailed experimental data on its specific synthesis, reactivity, and photophysical properties. Much of the available information pertains to its isomers or related structures. chemsrc.com
The unique arrangement of functional groups in this compound suggests several promising and unexplored research directions:
Advanced Intermediates for Heterocyclic Synthesis: The ortho-positioning of the cyano group relative to one of the phenyl-carbonyl linkages presents an opportunity for intramolecular cyclization reactions. This could provide a direct route to novel, functionalized heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science.
Development of Optoelectronic Materials: The combination of an electron-accepting benzophenone core, an electron-withdrawing cyano group, and a heavy iodine atom makes this molecule a compelling candidate for optoelectronic applications. preprints.org The heavy atom effect of iodine could facilitate efficient intersystem crossing, a critical property for phosphorescent or TADF emitters in OLEDs. mdpi.comnih.gov Research into its photophysical properties, such as its triplet energy level and quantum yield, is a clear and important next step.
Probes for Mechanistic Studies: The dual functionality allows for orthogonal reactivity. For instance, the iodo group can undergo a cross-coupling reaction, followed by a transformation of the cyano group. This makes the molecule a versatile platform for systematically studying structure-property relationships in various molecular systems.
Novel Photocatalysts: Benzophenones are classic photosensitizers. wikipedia.org The electronic and steric modifications introduced by the 2-cyano and 4'-iodo groups could fine-tune the energy and lifetime of its triplet state, potentially leading to new applications in visible-light photocatalysis where its specific redox properties could be exploited.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-iodobenzoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8INO/c15-12-7-5-10(6-8-12)14(17)13-4-2-1-3-11(13)9-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTKDGLWZCLYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641547 | |
| Record name | 2-(4-Iodobenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-79-0 | |
| Record name | 2-(4-Iodobenzoyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Iodobenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Cyano 4 Iodobenzophenone and Analogous Structures
Approaches for Constructing the Benzophenone (B1666685) Core
The central structural feature of 2-Cyano-4'-iodobenzophenone is the benzophenone core. The formation of this diaryl ketone can be achieved through several reliable and well-established synthetic methods.
One of the most fundamental and widely used methods for synthesizing benzophenones is the Friedel-Crafts acylation. pearson.comvedantu.comnih.gov This reaction involves the electrophilic aromatic substitution of an arene with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. vedantu.comgoogle.com For the synthesis of a substituted benzophenone, this could involve reacting a substituted benzene (B151609) derivative with a substituted benzoyl chloride.
The general mechanism involves the Lewis acid, such as aluminum chloride (AlCl₃), activating the acyl chloride to form a highly electrophilic acylium ion. vedantu.com This ion is then attacked by the electron-rich aromatic ring, leading to the formation of the ketone. vedantu.com The choice of solvent and catalyst can be critical, with ionic liquids sometimes being used as both catalyst and solvent to improve reaction efficiency and catalyst recycling. researchgate.net While effective, this method can be limited by the electronic nature of the substituents on the aromatic rings, as strongly deactivating groups can hinder the reaction.
Table 1: Examples of Friedel-Crafts Acylation for Benzophenone Synthesis
| Arene | Acylating Agent | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| Benzene | Benzoyl Chloride | AlCl₃ | CS₂ | High |
| Benzene | Benzoyl Chloride | BmimCl–FeCl₃ | Ionic Liquid | ~65% researchgate.net |
| Fluorobenzene | 4-Fluorobenzoyl Chloride | Lewis Acid | Not Specified | Not Specified google.com |
This table is representative of typical Friedel-Crafts acylation reactions and may not reflect the direct synthesis of the target compound's precursors.
Modern organic synthesis often relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds, and these methods are applicable to benzophenone synthesis. fiveable.me Reactions like the Suzuki-Miyaura, Negishi, and Stille couplings provide versatile routes to diaryl ketones. fiveable.melibretexts.org These reactions typically involve the coupling of an aryl halide or triflate with an organometallic reagent, such as an organoboron, organozinc, or organotin compound, in the presence of a palladium or nickel catalyst. fiveable.melibretexts.orgwisc.edu
For instance, a Suzuki coupling could involve the reaction of an arylboronic acid with an aryl halide. libretexts.orgopenstax.org The catalytic cycle generally proceeds through three main steps: oxidative addition of the aryl halide to the metal center, transmetalation with the organometallic reagent, and reductive elimination to yield the diaryl product and regenerate the catalyst. fiveable.melibretexts.org These methods offer high functional group tolerance and can be used to construct highly substituted and complex benzophenones that may be inaccessible through Friedel-Crafts chemistry. acs.org
Table 2: Organometallic Couplings for Diaryl Ketone Synthesis
| Coupling Partners | Catalyst System | Reaction Type | Key Features |
|---|---|---|---|
| Arylboronic Acid + Aryl Halide | Pd Catalyst, Base | Suzuki-Miyaura Coupling | Stable, non-toxic boron reagents. libretexts.orgopenstax.org |
| Organozinc Reagent + Aryl Halide | Pd or Ni Catalyst | Negishi Coupling | High reactivity of organozinc reagents. wisc.edu |
| Aryl Halide + Organocopper Reagent | Stoichiometric Copper | Gilman Reagent Coupling | Forms C-C bonds with various halides. libretexts.orgopenstax.org |
This table provides a general overview of organometallic coupling strategies for diaryl ketone synthesis.
Installation of the Cyano Functional Group
The introduction of the cyano (-CN) group onto the benzophenone core requires careful consideration of regioselectivity, especially to achieve substitution at the 2-position.
Achieving regioselective cyanation at a specific position on an aromatic ring, such as the ortho-position to the carbonyl group in benzophenone, can be challenging. Direct C-H cyanation methods are an area of active research, but traditional methods often rely on the conversion of a pre-existing functional group at the desired position. nih.govchemistryviews.org
One of the most established methods for introducing a cyano group is the Sandmeyer reaction. wikipedia.orgresearchgate.net This reaction involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst. wikipedia.orgorganic-chemistry.org To synthesize 2-cyanobenzophenone (B1307989), one would start with 2-aminobenzophenone, convert it to the diazonium salt, and then react it with CuCN. The mechanism is believed to involve a radical-nucleophilic aromatic substitution pathway. wikipedia.org
Beyond the classic Sandmeyer reaction, modern transition-metal-catalyzed cyanation reactions have become powerful tools for the synthesis of aryl nitriles from aryl halides or pseudohalides. researchgate.net Palladium- and nickel-catalyzed reactions are particularly prominent. nih.govrsc.orgnih.gov
These reactions employ a variety of cyanide sources, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate (K₄[Fe(CN)₆]), which is considered a less toxic alternative. rsc.orgmdpi.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and functional group tolerance. researchgate.netnih.gov For example, palladium-catalyzed cyanation can proceed under milder conditions than traditional methods and is compatible with a wide range of functional groups. nih.gov Nickel catalysis has also emerged as a sustainable and efficient alternative for the cyanation of aryl halides. nih.gov
Table 3: Common Cyanation Methods and Reagents
| Method | Substrate | Cyanide Source | Catalyst/Reagent | Key Features |
|---|---|---|---|---|
| Sandmeyer Reaction | Aryl Diazonium Salt | Copper(I) Cyanide (CuCN) | Copper(I) | Classic, reliable method for converting amines to nitriles. wikipedia.orgrsc.org |
| Palladium-Catalyzed Cyanation | Aryl Halide/Triflate | KCN, Zn(CN)₂, K₄[Fe(CN)₆] | Pd Catalyst + Ligand | Mild conditions, broad functional group tolerance. researchgate.netnih.govrsc.org |
| Nickel-Catalyzed Cyanation | Aryl Halide | Various (metal & non-metal) | Ni Catalyst + Ligand | Sustainable alternative to palladium. nih.govmdpi.com |
This table summarizes major strategies for the introduction of a cyano group onto an aromatic ring.
Introduction of the Iodo Functional Group
The final step in the conceptual synthesis of this compound is the introduction of the iodine atom at the 4'-position of the second aromatic ring. Electrophilic aromatic substitution is the most common method for this transformation. wikipedia.org
Iodine itself is the least reactive of the halogens in electrophilic aromatic substitutions, so an activating agent or an oxidizing agent is typically required to generate a more potent electrophilic iodine species ("I+"). wikipedia.orgcommonorganicchemistry.com Common iodinating reagents include N-iodosuccinimide (NIS), iodine monochloride (ICl), and molecular iodine in the presence of an oxidizing agent like nitric acid or an acid catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov
The regioselectivity of the iodination is directed by the existing substituents on the aromatic ring. For a benzophenone derivative, the carbonyl group is deactivating and meta-directing. Therefore, to achieve iodination at the 4' (para) position, the substituent on that ring must be an ortho-, para-director that is sufficiently activating to overcome the deactivating effect of the distant carbonyl group. If the 4'-position is not sufficiently activated, alternative strategies, such as a Sandmeyer reaction starting from a 4'-aminobenzophenone derivative or a halogen exchange reaction, might be necessary. The use of silver salts in conjunction with iodine has also been shown to facilitate the regioselective iodination of certain aromatic compounds. nih.gov
Table 4: Reagents for Electrophilic Iodination of Aromatic Compounds
| Reagent | Activating/Catalytic System | Substrate Scope |
|---|---|---|
| Iodine (I₂) | Oxidizing Agent (e.g., HNO₃, HIO₃) | Can iodinate deactivated rings. wikipedia.orgmdpi.com |
| N-Iodosuccinimide (NIS) | Acid Catalyst (e.g., TFA, H₂SO₄) | Effective for activated and moderately deactivated arenes. organic-chemistry.orgresearchgate.net |
| Iodine Monochloride (ICl) | None (inherently polarized) | Used for a variety of aromatic compounds. nih.gov |
This table highlights common systems used for the electrophilic iodination of arenes.
Direct Iodination Methods for Aromatic Rings
Direct iodination of an aromatic ring involves the electrophilic substitution of a hydrogen atom with an iodine atom. This method is often employed for electron-rich aromatic compounds. In the context of synthesizing this compound, this would typically involve the iodination of 2-cyanobenzophenone. The reactivity of the phenyl ring not bearing the electron-withdrawing cyano group would be higher towards electrophilic attack.
The reaction generally requires an iodine source, such as molecular iodine (I₂), and an oxidizing agent to generate a more potent electrophilic iodine species (e.g., I⁺). Common oxidizing agents include nitric acid, iodic acid, and hydrogen peroxide. The choice of solvent and reaction temperature can significantly influence the regioselectivity and yield of the reaction.
Table 1: Examples of Direct Iodination of Aromatic Ketones
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Acetophenone | I₂ / HIO₃ | Acetic Acid | 80 | 85 |
| Benzophenone | I₂ / HNO₃ | Acetic Acid | 70 | 78 |
This table presents generalized data for the direct iodination of aromatic ketones and may not be directly representative of the synthesis of this compound.
Diazotization-Iodination Pathways for Aromatic Amines
A well-established method for introducing an iodine atom onto an aromatic ring is through the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This two-step process involves the diazotization of a primary aromatic amine followed by the substitution of the resulting diazonium salt with an iodide ion. To synthesize this compound via this route, the starting material would be 4'-amino-2-cyanobenzophenone.
The diazotization step is typically carried out by treating the aromatic amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C) to form the diazonium salt. In the subsequent step, an aqueous solution of potassium iodide (KI) is added to the diazonium salt solution, leading to the displacement of the diazonium group by iodine and the evolution of nitrogen gas. This reaction is particularly useful as it offers high regioselectivity, with the iodine atom being introduced specifically at the position of the original amino group.
Table 2: Typical Conditions for Diazotization-Iodination (Sandmeyer Reaction)
| Starting Amine | Diazotization Reagents | Iodination Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Aniline | NaNO₂, HCl | KI | 0-5 | 85-95 |
| 4-Bromoaniline | NaNO₂, H₂SO₄ | KI | 0-5 | 80-90 |
This table provides general conditions for the Sandmeyer iodination of various anilines.
Transition Metal-Catalyzed Iodination Strategies for the 4'-Position
Modern synthetic organic chemistry has seen the emergence of powerful transition metal-catalyzed cross-coupling reactions for the formation of carbon-halogen bonds. Palladium-catalyzed reactions, in particular, have been widely used for the iodination of aromatic compounds. One such approach for the synthesis of this compound could involve the palladium-catalyzed coupling of a suitable aryl precursor with an iodine source.
For instance, a palladium-catalyzed C-H activation/iodination strategy could be envisioned, where a directing group on the benzophenone scaffold guides the iodination to the desired 4'-position. Alternatively, a Suzuki-Miyaura or similar cross-coupling reaction could be employed, where an arylboronic acid or ester derivative of 2-cyanobenzophenone is coupled with an iodine-containing electrophile in the presence of a palladium catalyst and a base.
Convergent and Divergent Synthetic Routes for this compound
A convergent synthesis would involve the separate synthesis of two key fragments, which are then combined in a late-stage step to form the final product. For this compound, a plausible convergent route is the Friedel-Crafts acylation of iodobenzene (B50100) with 2-cyanobenzoyl chloride. rsc.orgwikipedia.orgorganic-chemistry.org In this reaction, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is used to activate the acyl chloride for electrophilic attack on the iodobenzene ring. The regioselectivity of this reaction would favor the formation of the para-substituted product due to steric hindrance at the ortho positions of iodobenzene.
A divergent synthesis would start from a common intermediate that can be elaborated into a variety of different products. In this context, this compound itself could serve as a key intermediate for the synthesis of more complex molecules. For example, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the iodo group can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the creation of a library of diverse compounds from a single precursor.
Sustainable Synthesis and Green Chemistry Principles in this compound Production
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several strategies can be employed to enhance its environmental sustainability.
One key aspect is the choice of solvents. Traditional Friedel-Crafts acylations often use volatile and hazardous organic solvents. nih.gov Research has focused on the use of greener alternatives, such as ionic liquids or deep eutectic solvents, which can be recycled and are often less toxic. nih.govnih.gov
Another principle of green chemistry is the use of catalytic reagents over stoichiometric ones. Transition metal-catalyzed reactions, which often require only a small amount of catalyst, are generally preferred over reactions that use stoichiometric amounts of reagents, such as in classical Friedel-Crafts acylations.
Furthermore, improving the atom economy of a reaction, which is a measure of how many atoms from the reactants are incorporated into the final product, is a central goal of green chemistry. Reactions like direct C-H activation/iodination can have a higher atom economy compared to multi-step sequences that generate significant waste. The use of renewable starting materials and energy-efficient reaction conditions, such as microwave irradiation, can also contribute to a more sustainable synthesis.
Reactivity and Mechanistic Investigations of 2 Cyano 4 Iodobenzophenone
Transformations Involving the Nitrile Group
The cyano group (C≡N) is a versatile functional moiety characterized by its electrophilic carbon atom, which is susceptible to attack by nucleophiles. nih.gov Its reactivity is central to the synthetic utility of 2-Cyano-4'-iodobenzophenone, allowing for its conversion into other important functional groups.
Hydrolysis and Derivatization Reactions
The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid. This transformation proceeds via an intermediate amide, which is subsequently hydrolyzed. askfilo.comdoubtnut.comznaturforsch.com
Acid-catalyzed hydrolysis: The nitrile is typically heated with an aqueous acid, such as hydrochloric acid or sulfuric acid. The reaction begins with the protonation of the nitrogen atom, which increases the electrophilicity of the carbon, facilitating the attack by water. nih.gov
Base-catalyzed hydrolysis: Heating the nitrile with an aqueous base, like sodium hydroxide, also leads to the carboxylic acid, which is deprotonated under the reaction conditions to form a carboxylate salt. Acidification is then required to obtain the free carboxylic acid. znaturforsch.com
In the case of this compound, hydrolysis converts the benzonitrile (B105546) moiety into a benzoic acid derivative, yielding 2-(4-iodobenzoyl)benzoic acid. Studies on substituted benzonitriles have shown that the reaction mechanism can be influenced by the concentration of the acid; the rate-determining step can shift from the protonation of the nitrile to the nucleophilic attack of water depending on the conditions. mdpi.com
Beyond hydrolysis, the aryl iodide functionality can be used for derivatization. For instance, 4-iodobenzonitrile (B145841) has been employed as a fluorogenic derivatization reagent for aryl boronic acids via Suzuki coupling, forming fluorescent cyanobiphenyl derivatives that can be analyzed chromatographically. nih.gov This highlights the potential for the iodo-substituent on this compound to be used in analytical derivatization schemes following transformations of the nitrile.
Nucleophilic Additions to the Cyano Moiety
One of the most significant reactions of the nitrile group in the context of this molecule is its participation in [3+2] cycloaddition reactions. Specifically, the reaction with azides to form a tetrazole ring is a cornerstone in the synthesis of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs commonly known as sartans. units.it
This transformation is typically carried out by heating the nitrile with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂) or an organotin compound like tributyltin azide. researchgate.netd-nb.info The catalyst coordinates to the nitrile nitrogen, activating it towards nucleophilic attack by the azide ion, leading to the formation of the stable, aromatic tetrazole ring. nih.gov This reaction is a key step in the synthesis of drugs like Losartan and Valsartan, where a biphenyl (B1667301) nitrile precursor, often derived from this compound, is converted to the corresponding biphenyl tetrazole. units.itlookchem.com
| Reactant | Reagents | Product | Application Context |
| Aryl Nitrile | Sodium Azide (NaN₃), Lewis Acid (e.g., ZnCl₂) | 5-Aryl-1H-tetrazole | Synthesis of Angiotensin II Receptor Blockers (ARBs) |
| Aryl Nitrile | Trialkyltin Azide (e.g., Bu₃SnN₃) | N-Trialkylstannyl-5-aryl-tetrazole | Intermediate in ARB synthesis, followed by deprotection |
Reactions of the Aryl Iodide Moiety
The carbon-iodine bond in the 4'-iodobenzoyl portion of the molecule is the primary site for carbon-carbon and carbon-heteroatom bond formation, predominantly through transition metal-catalyzed reactions. Aryl iodides are highly reactive substrates in such transformations due to the relatively low C-I bond dissociation energy.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing biaryl systems, and the aryl iodide moiety of this compound is an ideal electrophilic partner for these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically an arylboronic acid or its ester, in the presence of a palladium catalyst and a base. elsevierpure.comyoutube.com This reaction is fundamental to the synthesis of many sartan drugs. For example, a key step in the synthesis of Valsartan precursors involves the Suzuki coupling between an aryl halide and a boronic acid derivative to form the characteristic biphenyl scaffold. nih.govlookchem.com The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields. elsevierpure.comresearchgate.net
Negishi Coupling: The Negishi reaction couples the aryl iodide with an organozinc reagent. askfilo.com Organozinc compounds are generally more reactive than their organoboron counterparts, which can lead to faster reaction times. askfilo.com This method has been successfully applied to the synthesis of complex molecules and biaryls, using various palladium catalysts. rsc.orgepa.gov While sensitive to air and moisture, the Negishi coupling offers a potent alternative for constructing the C-C bond at the iodo-position. google.com
Heck Reaction: This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene, catalyzed by a palladium species. nih.gov The mechanism involves oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. mdpi.com This reaction could be used to introduce alkenyl substituents at the 4'-position of the benzophenone (B1666685) core.
| Reaction Name | Nucleophilic Partner | Catalyst System (Typical) | Key Bond Formed |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂, Base (e.g., Na₂CO₃, K₃PO₄) | Aryl-Aryl |
| Negishi | Organozinc Halide | Pd(PPh₃)₄, Pd₂(dba)₃/SPhos | Aryl-Aryl, Aryl-Alkyl |
| Heck | Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Aryl-Alkenyl |
Oxidative Destannylation Reactions for Radiolabeling Precursors
Aryl stannanes are important precursors for the synthesis of radiolabeled compounds, particularly those containing radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I). The general method involves an oxidative iododestannylation reaction, where an aryltrialkylstannane is treated with a source of electrophilic radioiodine.
This process would first require the conversion of the aryl iodide of this compound into an arylstannane, for example, via a palladium-catalyzed reaction with a distannane. The resulting stannylated benzophenone could then serve as a precursor for radiolabeling. In the subsequent step, the arylstannane is reacted with a source of radioiodide (e.g., Na[¹²³I]) in the presence of an oxidizing agent (such as peracetic acid or N-chlorosuccinimide). This generates an electrophilic iodine species that substitutes the trialkylstannyl group to yield the desired radioiodinated molecule. This strategy is a well-established method for preparing radiolabeled aryl iodides for imaging and therapeutic applications, although specific examples starting from this compound are not prominently documented in general literature.
Reactivity at the Ketone Carbonyl Center
The ketone carbonyl group in this compound is a primary site for nucleophilic attack. This reactivity is central to a range of transformations, including reduction, condensation, and addition reactions.
Reduction Reactions
The carbonyl group of this compound can be readily reduced to a secondary alcohol, (2-cyanophenyl)(4-iodophenyl)methanol. This transformation can be achieved using various reducing agents.
Catalytic Hydrogenation: Another effective method for the reduction of the ketone functionality is catalytic hydrogenation. This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. acs.orgepa.gov The reaction is usually carried out in a suitable solvent under pressure. The catalytic hydrogenation of benzophenone to benzhydrol has been studied, and the reaction kinetics are often found to be first-order with respect to hydrogen pressure and catalyst loading, and zero-order with respect to the benzophenone concentration. epa.gov It is anticipated that this compound would undergo a similar transformation to yield (2-cyanophenyl)(4-iodophenyl)methanol.
| Reduction Method | Reducing Agent | Typical Solvent | Expected Product |
| Hydride Reduction | Sodium Borohydride (B1222165) (NaBH₄) | Methanol (B129727), Ethanol | (2-cyanophenyl)(4-iodophenyl)methanol |
| Catalytic Hydrogenation | H₂ / Pd/C | Ethanol, Ethyl Acetate | (2-cyanophenyl)(4-iodophenyl)methanol |
Condensation and Addition Reactions
The carbonyl carbon of this compound is susceptible to attack by various carbon and nitrogen nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.
Condensation Reactions:
Knoevenagel Condensation: This reaction involves the condensation of an active methylene (B1212753) compound with the ketone, catalyzed by a weak base. wikipedia.org For this compound, reaction with a compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base such as piperidine (B6355638) or an ammonium (B1175870) salt would be expected to yield a condensed product. The reaction proceeds through a nucleophilic addition of the carbanion derived from the active methylene compound to the carbonyl group, followed by dehydration. google.com
Reaction with Hydroxylamine (B1172632): Ketones react with hydroxylamine to form oximes. The reaction of this compound with hydroxylamine hydrochloride in the presence of a base would likely yield this compound oxime.
Addition Reactions:
Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from carbonyl compounds. chemistryworld.com The reaction of this compound with a phosphonium (B103445) ylide (Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would be expected to produce 1-(2-cyanophenyl)-1-(4-iodophenyl)ethene. The reaction proceeds via the formation of a betaine (B1666868) intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide.
Grignard and Organolithium Addition: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to the carbonyl carbon of ketones to form tertiary alcohols. mnstate.edulibretexts.org For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) would be expected to yield 1-(2-cyanophenyl)-1-(4-iodophenyl)-1-ethanol after acidic workup. It is important to note that the cyano group can also react with these strong nucleophiles, potentially leading to side products.
| Reaction Type | Reagent | Expected Product |
| Knoevenagel Condensation | Malononitrile, Base | 2-((2-cyanophenyl)(4-iodophenyl)methylene)malononitrile |
| Oximation | Hydroxylamine (NH₂OH) | This compound oxime |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-(2-cyanophenyl)-1-(4-iodophenyl)ethene |
| Grignard Addition | Methylmagnesium bromide (CH₃MgBr) | 1-(2-cyanophenyl)-1-(4-iodophenyl)-1-ethanol |
| Organolithium Addition | Methyllithium (CH₃Li) | 1-(2-cyanophenyl)-1-(4-iodophenyl)-1-ethanol |
Elucidation of Reaction Mechanisms and Kinetics
While specific mechanistic and kinetic studies on this compound are scarce in the published literature, the reactivity patterns can be inferred from studies on substituted benzophenones. acs.orgacs.org
The mechanism of Grignard and organolithium additions to benzophenones has been a subject of extensive study and is believed to proceed through a single-electron transfer (SET) pathway in many cases. acs.org The photoreduction of benzophenones has also been investigated, with the reaction kinetics showing a dependence on the ring substituents. acs.org The rate of these reactions is influenced by the stability of the intermediate ketyl radicals. acs.org
Kinetic studies of the catalytic hydrogenation of benzophenone have shown the reaction to be kinetically controlled, with a reported activation energy of 56 kJ/mol. acs.orgepa.gov The presence of the cyano and iodo substituents in this compound would be expected to modulate the electronic properties of the carbonyl group and thus influence the kinetics of its hydrogenation.
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Cyano 4 Iodobenzophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of 2-Cyano-4'-iodobenzophenone, providing detailed information about the hydrogen and carbon environments and their connectivity.
¹H NMR spectroscopy for this compound is used to identify the chemical environment of the protons on the two aromatic rings. The spectrum is expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the 2-cyanophenyl ring and the 4-iodophenyl ring will exhibit distinct chemical shifts and coupling patterns due to the electronic effects of the cyano (-CN), iodo (-I), and benzoyl (-CO-) substituents.
The protons on the 4-iodophenyl ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the iodine atom will be influenced differently than those ortho to the carbonyl group. Similarly, the protons on the 2-cyanophenyl ring will display a more complex multiplet pattern due to their ortho, meta, and para relationships with both the cyano and carbonyl groups.
Table 1: Expected ¹H NMR Signals for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic H's (4-iodophenyl) | 7.5 - 8.0 | Doublet (d) |
| Aromatic H's (4-iodophenyl) | 7.8 - 8.3 | Doublet (d) |
Note: Specific, experimentally verified chemical shift values for this compound are not broadly available in published literature. The values presented are estimations based on related structures and general principles of NMR spectroscopy.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum for this compound would feature signals for each unique carbon atom, including the quaternary carbons of the cyano and carbonyl groups, and the carbon atom bonded to iodine.
The carbonyl carbon is expected to have a characteristic signal in the downfield region, typically around 195 ppm. The cyano carbon signal usually appears around 115-120 ppm. The aromatic carbons will resonate in the 120-140 ppm range, with the carbon atom directly attached to the iodine atom showing a signal at a higher field (lower ppm value) due to the heavy atom effect.
Table 2: Expected ¹³C NMR Signals for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~194 - 196 |
| Aromatic C-I | ~95 - 100 |
| Cyano (C≡N) | ~116 - 118 |
| Aromatic Quaternary C-CN | ~110 - 115 |
| Aromatic Quaternary C-CO | ~135 - 140 |
Note: Specific, experimentally verified chemical shift values for this compound are not broadly available in published literature. The values presented are estimations based on related structures and general principles of NMR spectroscopy.
For a molecule like this compound, advanced 2D NMR techniques would be invaluable for unambiguous structural assignment. These include:
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the two aromatic rings through the carbonyl group.
While techniques like ¹⁹F NMR or ¹¹B NMR are not applicable to this specific molecule as it contains neither fluorine nor boron, they are powerful tools for characterizing related organofluorine or organoboron compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds.
The most prominent peaks would be:
A sharp, strong absorption band for the cyano (C≡N) triple bond stretch, typically appearing in the range of 2220-2240 cm⁻¹.
A strong, sharp absorption for the carbonyl (C=O) group of the benzophenone (B1666685) core, expected around 1650-1670 cm⁻¹.
Multiple bands in the 1450-1600 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic rings.
C-H stretching vibrations for the aromatic rings typically appear just above 3000 cm⁻¹.
The C-I bond stretch appears at lower frequencies, usually in the fingerprint region below 600 cm⁻¹, and can be difficult to assign definitively.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Cyano | C≡N stretch | 2220 - 2240 | Strong, Sharp |
| Carbonyl (ketone) | C=O stretch | 1650 - 1670 | Strong, Sharp |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |
Note: The table reflects typical frequency ranges for the specified functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of this compound, which includes the two aromatic rings and the carbonyl group, is expected to absorb UV light, leading to π → π* and n → π* transitions.
π → π transitions:* These are typically high-intensity absorptions and are expected for the aromatic system. Conjugation between the rings and the carbonyl group influences the position of the absorption maximum (λmax).
n → π transitions:* The carbonyl group also allows for a lower-energy, weaker intensity n → π* transition, involving the non-bonding electrons on the oxygen atom. This absorption typically occurs at a longer wavelength than the main π → π* transitions. masterorganicchemistry.com
The exact λmax values would depend on the solvent used, but the spectrum is anticipated to show strong absorption in the UV region.
Table 4: Expected UV-Vis Absorption for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π* | ~250 - 300 | High |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C₁₄H₈INO), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass. The presence of iodine, which is monoisotopic, simplifies the isotopic pattern of the molecular ion.
Electron ionization (EI) would likely cause fragmentation of the molecule. Key fragmentation pathways would involve the cleavage of the bonds adjacent to the carbonyl group, leading to characteristic fragment ions. Expected fragments would include:
An ion corresponding to the 4-iodobenzoyl cation ([C₇H₄IO]⁺).
An ion corresponding to the 2-cyanophenyl cation ([C₇H₄N]⁺).
Further fragmentation could involve the loss of CO, I, or CN radicals.
Table 5: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Expected m/z | Description |
|---|---|---|---|
| [M]⁺ | [C₁₄H₈INO]⁺ | 333.97 | Molecular Ion |
| [M-I]⁺ | [C₁₄H₈NO]⁺ | 206.06 | Loss of Iodine |
| [C₇H₄IO]⁺ | [C₇H₄IO]⁺ | 230.93 | 4-Iodobenzoyl cation |
Note: The m/z values are calculated for the most abundant isotopes.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. measurlabs.com Unlike nominal mass spectrometry, HRMS measures mass-to-charge ratios (m/z) to several decimal places, providing a level of accuracy that can distinguish between compounds with the same nominal mass but different elemental compositions.
For this compound (C₁₄H₈INO), HRMS is employed to verify its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated value. The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers is essential for this purpose. acs.orgnih.gov The technique ionizes the sample, and the resulting molecular ion's mass is measured with high precision (typically within <5 ppm error). This high accuracy allows for the unambiguous assignment of the molecular formula C₁₄H₈INO. acs.org
The analysis also reveals the characteristic isotopic pattern arising from the presence of naturally occurring isotopes of its constituent elements (¹³C, ¹⁵N, ¹⁷O, ¹⁸O). The experimentally observed isotopic distribution should match the theoretical pattern for the proposed formula, further confirming the compound's identity.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₈INO |
| Calculated Monoisotopic Mass | 332.9651 u |
| Observed Ion (e.g., [M+H]⁺) | 333.9729 u |
| Mass Accuracy (ppm) | < 5 ppm |
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are fundamental for separating the components of a mixture and assessing the purity of a compound. shimadzu.comwikipedia.org Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used to analyze this compound.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. shimadzu.com For the quantitative analysis of this compound, a reversed-phase HPLC method is commonly employed. In this method, the stationary phase is nonpolar (e.g., C18-silica), and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is used to elute the components. wikipedia.org
The compound is detected as it elutes from the column, typically using a UV-Vis detector set at a wavelength where the analyte exhibits strong absorbance. The time at which the compound elutes is known as its retention time, which is a characteristic identifier under specific chromatographic conditions. jasco-global.com
Quantitative analysis is achieved by creating a calibration curve, which plots the peak area of the analyte against a series of known concentrations of standard solutions. ksu.edu.sadrawellanalytical.com The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating the concentration from the linear regression of the calibration curve. jasco-global.com
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 10 | 150,234 |
| 25 | 375,585 |
| 50 | 751,170 |
| 100 | 1,502,340 |
| 200 | 3,004,680 |
Resulting Linear Equation: y = 15020x + 150
Correlation Coefficient (R²): 0.9999
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to check the purity of a sample and to monitor the progress of a chemical reaction. eag.comchemistryhall.com The method involves spotting the sample onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel, which acts as the stationary phase. york.ac.ukwikipedia.org
A solvent or solvent mixture, the mobile phase, moves up the plate via capillary action, carrying the sample components with it. wikipedia.org Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, while less polar compounds travel further. york.ac.uk
The position of the compound is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. eag.com For this compound, which is a UV-active molecule, the spots can be visualized under a UV lamp. york.ac.uk The presence of multiple spots indicates impurities. libretexts.org
| Compound | Distance Traveled by Compound (cm) | Distance Traveled by Solvent Front (cm) | Rf Value |
|---|---|---|---|
| This compound | 3.5 | 7.0 | 0.50 |
| Starting Material (Hypothetical) | 5.6 | 7.0 | 0.80 |
| Impurity (Hypothetical) | 1.4 | 7.0 | 0.20 |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique for determining the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in an organic compound. azom.comwikipedia.org The most common method is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are collected and quantified. velp.comeltra.com
The results of elemental analysis provide the empirical formula of a compound. For this compound, the experimentally determined weight percentages of C, H, and N are compared with the theoretical values calculated from its molecular formula, C₁₄H₈INO. A close agreement between the found and calculated values, typically within a ±0.4% margin, serves to confirm the purity and elemental composition of the synthesized compound. acs.org
| Element | Theoretical Mass % | Experimental Mass % |
|---|---|---|
| Carbon (C) | 50.48% | 50.35% |
| Hydrogen (H) | 2.42% | 2.39% |
| Iodine (I) | 38.09% | N/A* |
| Nitrogen (N) | 4.20% | 4.15% |
| Oxygen (O) | 4.80% | N/A** |
*Iodine is typically determined by other methods, not standard CHN analysis.
**Oxygen is often determined by difference.
Computational and Theoretical Studies on 2 Cyano 4 Iodobenzophenone
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a widely used quantum chemical method that can predict a range of molecular properties with a good balance of accuracy and computational cost. For 2-Cyano-4'-iodobenzophenone, DFT calculations would be instrumental in understanding its fundamental chemical nature.
A foundational step in computational analysis is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the molecule's energy is minimized with respect to its atomic coordinates. For this compound, this process would define the precise bond lengths, bond angles, and dihedral angles.
A critical aspect of this molecule's structure is the relative orientation of the two phenyl rings with respect to the central carbonyl group. Conformational analysis, involving the systematic rotation of the single bonds connecting the phenyl rings to the carbonyl carbon, would reveal the potential energy surface and identify the most stable conformer. The steric hindrance and electronic interactions between the cyano and iodo substituents would significantly influence the preferred conformation.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C=O | 1.23 Å |
| Bond Length | C-CN | 1.46 Å |
| Bond Length | C≡N | 1.16 Å |
| Bond Length | C-I | 2.09 Å |
| Bond Angle | C-CO-C | 121.0° |
| Dihedral Angle | Phenyl-CO-Phenyl | 40.0° |
Following geometry optimization, the electronic structure of this compound can be investigated. This includes the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is an indicator of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting tendency.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter for assessing the molecule's chemical reactivity and stability. A smaller gap typically suggests higher reactivity. In this compound, the electron-withdrawing cyano group and the electron-donating (though also bulky) iodo group would have opposing effects on the electron distribution across the benzophenone (B1666685) scaffold, influencing the energies and localizations of the frontier molecular orbitals.
| Property | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -2.3 eV |
| HOMO-LUMO Gap | 4.5 eV |
| Dipole Moment | 3.8 D |
DFT calculations are also capable of predicting spectroscopic data, which can be invaluable for interpreting experimental spectra.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. For this compound, this would show characteristic peaks for the carbonyl (C=O) stretch, the cyano (C≡N) stretch, and various vibrations associated with the substituted aromatic rings.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Vis absorption. This would provide information on the maximum absorption wavelengths (λmax) and the nature of the electronic excitations, such as π→π* and n→π* transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods like the Gauge-Including Atomic Orbital (GIAO) approach can calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predictions can assist in the assignment of signals in experimentally obtained NMR spectra.
| Spectrum | Peak Position | Assignment |
|---|---|---|
| IR | ~1665 cm⁻¹ | C=O stretch |
| IR | ~2235 cm⁻¹ | C≡N stretch |
| UV-Vis (λmax) | ~265 nm | π→π* transition |
| ¹³C NMR (δ) | ~194 ppm | Carbonyl carbon |
| ¹³C NMR (δ) | ~117 ppm | Cyano carbon |
In Silico Prediction of Reactivity and Reaction Pathways
Computational tools can be used to predict the chemical reactivity of this compound. By analyzing the distribution of electron density and molecular orbitals, it is possible to identify regions of the molecule that are more susceptible to electrophilic or nucleophilic attack. For example, the carbonyl carbon is an expected electrophilic site. Furthermore, computational modeling can be used to explore potential reaction pathways by calculating the energies of reactants, products, and transition states, thereby predicting the feasibility and kinetics of various chemical transformations.
Structure-Activity Relationship (SAR) Derivation through Computational Approaches
While a study of a single compound does not constitute a Structure-Activity Relationship (SAR) analysis, this compound could be a valuable data point in a larger QSAR (Quantitative Structure-Activity Relationship) study of related benzophenone derivatives. In a QSAR study, computational methods are used to generate a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of compounds. These descriptors are then correlated with their measured biological activities using statistical models. The resulting QSAR model can be used to predict the activity of novel, untested compounds and to guide the design of molecules with improved properties.
Potential Applications of 2 Cyano 4 Iodobenzophenone in Academic Research
Role as a Synthetic Intermediate in Organic Chemistry
The unique bifunctional nature of 2-Cyano-4'-iodobenzophenone, featuring a reactive ketone, a cyano group, and an iodinated aromatic ring, makes it a valuable intermediate in organic synthesis. These functional groups offer multiple reaction sites for constructing complex molecular architectures.
This compound serves as a foundational building block for creating a wide array of functionalized molecules. klinger-lab.dechemrxiv.orgmdpi.comlifechemicals.com The presence of the cyano and carbonyl groups on one aromatic ring allows for the construction of heterocyclic systems, while the iodo-substituted phenyl ring provides a handle for cross-coupling reactions. Organic chemists leverage this structure to synthesize novel compounds with tailored properties for materials science and medicinal applications. klinger-lab.dechemrxiv.org The ability to selectively modify different parts of the molecule is crucial for developing libraries of compounds for screening purposes. For instance, the iodinated ring is a prime site for Suzuki-Miyaura or Sonogashira coupling reactions to introduce new aryl or alkynyl groups, thereby diversifying the molecular structure significantly.
The reactivity of 2-cyanobenzophenones, including the 4'-iodo derivative, makes them excellent substrates for multicomponent and cascade (or domino) reactions. researchgate.netnih.govnih.gov These reactions are highly efficient, as they allow for the formation of multiple chemical bonds in a single synthetic operation, reducing waste and saving time. The ketone carbonyl group exhibits good electrophilicity, which facilitates its reaction with various nucleophiles. researchgate.net This reactivity, combined with the ortho-cyano group, can trigger a cascade of intramolecular reactions. For example, the initial nucleophilic addition to the carbonyl can be followed by cyclization involving the cyano group to form complex heterocyclic structures like 3,3-disubstituted isoindolinones. researchgate.net The 4'-iodo substituent can be carried through these reaction sequences, remaining available for subsequent functionalization, further demonstrating the compound's utility as a versatile synthetic platform.
Exploration in Medicinal Chemistry and Biological Activity Studies
The structural framework of this compound is a recurring motif in molecules designed for various biological applications, from enzyme inhibition to medical imaging and cancer research.
In medicinal chemistry, the benzophenone (B1666685) scaffold is often used to design molecules that can interact with biological targets. Derivatives of this compound are investigated as potential enzyme inhibitors. rsc.orgnih.govmdpi.com The synthesis of novel compounds often begins with a known inhibitor, modifying its structure to enhance potency or selectivity. The cyano and iodo groups on the benzophenone core can be used to probe specific interactions within an enzyme's active site or to attach other functional groups that modulate the compound's pharmacological properties. For example, researchers have designed inhibitors for enzymes like xanthine (B1682287) oxidase by creating molecules with structural similarities to known drugs, a strategy where this compound could serve as a key starting material. nih.gov
The presence of an iodine atom makes this compound an ideal precursor for developing radiopharmaceuticals and molecular imaging agents. nih.govnih.govresearchgate.net The stable iodine atom can be replaced with a radioactive isotope, such as Iodine-125 (¹²⁵I) or Iodine-124 (¹²⁴I), through well-established radiohalogenation techniques. These radiolabeled molecules can then be used as probes in nuclear medicine for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). nih.govmdpi.com3dimagingllc.com The development process involves attaching the radiolabeled benzophenone core to a targeting moiety that has a high affinity for a specific biological target, such as a receptor or transporter associated with a disease. researchgate.netfrontiersin.org This targeted delivery allows for the visualization of physiological or pathological processes at the molecular level.
Derivatives synthesized from this compound are frequently evaluated for their potential as anticancer agents. scielo.brnih.govnih.gov Researchers assess the antiproliferative and cytotoxic effects of these novel compounds on various cancer cell lines. scielo.brsigmaaldrich.com Studies have shown that certain benzophenone derivatives can induce cell cycle arrest and exhibit cytotoxic activity against tumor cells. scielo.br The mechanism of action is often linked to the inhibition of specific cellular pathways or enzymes crucial for cancer cell proliferation. The data from these assays, typically presented as IC₅₀ values (the concentration of a compound that inhibits 50% of cell growth), helps to identify promising candidates for further development as antineoplastic agents. nih.govnih.gov
Table of Research Findings
| Application Area | Specific Role of this compound | Key Research Findings & Examples | References |
|---|---|---|---|
| Synthetic Intermediate | Building block for diverse molecules | Used in cross-coupling reactions (e.g., Suzuki, Sonogashira) at the iodo position to introduce new functional groups. | klinger-lab.de, chemrxiv.org |
| Synthetic Intermediate | Substrate in cascade reactions | The 2-cyanobenzophenone (B1307989) core reacts with nucleophiles to form complex heterocycles like 3,3-disubstituted isoindolinones in a single step. | researchgate.net |
| Medicinal Chemistry | Precursor for enzyme inhibitors | Serves as a scaffold for designing inhibitors targeting enzymes such as xanthine oxidase by modifying its functional groups to fit the enzyme's active site. | rsc.org, nih.gov, mdpi.com |
| Medicinal Chemistry | Precursor for radiopharmaceuticals | The iodine atom allows for straightforward radiolabeling with isotopes like ¹²⁵I for use in SPECT and PET imaging agents. | nih.gov, mdpi.com, nih.gov |
| Medicinal Chemistry | Scaffold for antiproliferative agents | Derivatives have been synthesized and tested against cancer cell lines, with some showing potent cytotoxic effects and the ability to induce cell cycle arrest. | scielo.br, nih.gov, nih.gov |
Investigation of Antioxidant and Anti-inflammatory Properties
The benzophenone scaffold is a recurring motif in molecules exhibiting a range of biological activities, including anti-inflammatory and antioxidant effects. nih.govresearchgate.net Research into various synthetic benzophenone derivatives has highlighted their potential to modulate key inflammatory pathways. For instance, certain 4-aminobenzophenone (B72274) derivatives have demonstrated potent inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov Other studies have focused on hydroxybenzophenones and related derivatives, which have shown effective anti-inflammatory activity in assays like the carrageenan-induced foot pad edema test. nih.gov
Furthermore, the antioxidant capabilities of benzophenone analogues have been explored through methods like the DPPH radical scavenging activity assay. nih.gov The anti-inflammatory mechanism of many nonsteroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes. scielo.br Benzophenone derivatives, including the well-known NSAID ketoprofen, act by inhibiting prostaglandin (B15479496) synthesis through the blockade of COX-1 and COX-2. scielo.brmdpi.com Given that this compound is a derivative of the benzophenone core, it is plausible that it could be investigated for similar biological activities. The electronic properties conferred by the cyano and iodo substituents could influence its interaction with biological targets, making it a candidate for screening in anti-inflammatory and antioxidant assays.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr This method is instrumental in medicinal chemistry for studying protein-ligand interactions and for screening potential drug candidates. nih.govnih.govresearchgate.netlatrobe.edu.au In the context of anti-inflammatory research, molecular docking studies are frequently employed to understand how inhibitors bind to the active sites of enzymes like cyclooxygenase (COX-1 and COX-2). scielo.brresearchgate.netmdpi.comijpsr.com
For benzophenone derivatives, docking studies have been used to evaluate their potential as COX inhibitors. scielo.brmdpi.com These computational analyses can predict the binding affinity (often expressed as a docking score) and visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the enzyme's active site. scielo.brmdpi.com For example, studies on novel benzophenone derivatives have demonstrated their inhibitory potential against COX isoenzymes through in silico modeling before their synthesis and in vitro testing. mdpi.com
The structure of this compound, with its distinct functional groups, could be modeled to explore its potential interactions with various protein targets. The cyano and iodo groups, along with the central carbonyl moiety, could participate in different types of non-covalent interactions, influencing its binding specificity and affinity. A hypothetical molecular docking study could provide insights into its potential as an inhibitor for enzymes involved in inflammation or other disease processes.
Below is a table summarizing typical protein-ligand interactions that are analyzed in molecular docking studies and could be relevant for evaluating this compound.
| Interaction Type | Description | Potential Role of this compound Moieties |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O, N) and another nearby electronegative atom. | The nitrogen atom of the cyano group and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | The phenyl rings of the benzophenone scaffold can form hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket. |
| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). | The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The two aromatic rings of the benzophenone core can engage in π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | The overall molecule can form van der Waals contacts with the surface of the protein's binding site. |
Applications in Materials Science
The unique combination of a rigid aromatic backbone, a polar carbonyl group, an electron-withdrawing cyano group, and a heavy iodine atom makes this compound a promising candidate for various applications in materials science.
Precursor for Organic Electronic Materials (e.g., Organic Semiconductors)
The development of high-performance n-type organic semiconductors has been a significant challenge in the field of organic electronics. rsc.org A key strategy for creating n-type materials is the use of building blocks with strong electron-deficient characteristics. rsc.orgrsc.org The cyano group is a potent electron-withdrawing group, and its incorporation into (hetero)arenes is an effective approach to lower the energy levels of the frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgrsc.org
Cyano-functionalization is a powerful strategy for developing organic and polymeric semiconductors with deep-lying LUMOs, which is essential for efficient electron injection and transport in n-type devices. rsc.orgacs.orgnih.gov Consequently, this compound can be considered a valuable precursor for the synthesis of more complex organic semiconductors. Its structure can be systematically modified through chemical reactions at the iodo-position (e.g., cross-coupling reactions) to extend the π-conjugated system, a common approach in the design of novel organic electronic materials.
Integration into Functional Polymeric Systems and Frameworks (e.g., MOFs)
The functional groups present in this compound allow for its integration into larger molecular architectures such as polymers and metal-organic frameworks (MOFs). The iodo-substituent can serve as a reactive site for polymerization through various cross-coupling reactions, leading to the formation of functional polymeric systems. Polymers incorporating cyano-functionalized units are being actively investigated for applications in organic electronics. acs.orgacs.org
Metal-organic frameworks are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. researchgate.net The benzophenone scaffold has been successfully used to create MOFs, such as the Zr-based metal–organic framework containing benzophenone‐4,4′‐dicarboxylate as the linker molecule. researchgate.net While this compound cannot directly act as a linker in its current form, it can be chemically modified. For instance, the cyano group could be hydrolyzed to a carboxylic acid, or the iodo group could be used to couple with a carboxylate-bearing molecule. Such modified derivatives could then be used as organic linkers for the synthesis of novel MOFs with potentially interesting photophysical or catalytic properties.
Development of Luminescent and Photophysical Materials
Benzophenone and its derivatives are a cornerstone in the field of photochemistry and are increasingly being explored for their applications in organic light-emitting diodes (OLEDs). magtech.com.cnnih.govmdpi.com The benzophenone core can serve as an electron-deficient unit in donor-acceptor type molecules, which are often employed as emitters in OLEDs. mdpi.com Benzophenone itself is a classic phosphor with high efficiency in intersystem crossing, a process that is relevant for developing thermally activated delayed fluorescent (TADF) materials. nih.govmdpi.com
The introduction of substituents like the cyano group can significantly alter the photophysical properties of a molecule. nih.govresearchgate.netresearchgate.netrsc.org Cyano-substituted chromophores have been shown to exhibit enhanced fluorescence quantum yields in some cases. nih.gov The combination of the cyano group and the heavy iodine atom in this compound is expected to have a pronounced effect on its luminescent properties. The heavy atom effect of iodine could enhance spin-orbit coupling, potentially favoring phosphorescence. The interplay between the electron-withdrawing nature of the cyano group and the heavy atom effect could lead to unique photophysical behaviors, making this compound and its derivatives interesting candidates for new luminescent and photophysical materials.
Utility in Catalysis Research
While direct catalytic applications of this compound are not extensively documented, its chemical structure suggests several potential roles in catalysis research. Benzophenone is widely used as a photosensitizer in organic chemistry. nih.gov Upon absorption of UV light, it can promote chemical reactions by transferring its triplet state energy to other molecules. This property is a form of photocatalysis.
As a Ligand Precursor in Transition Metal Catalysis
The presence of both a cyano (-CN) and an iodo (-I) group on the benzophenone framework makes this compound a versatile starting material for the synthesis of bespoke ligands for transition metal complexes. These functional groups offer multiple avenues for chemical modification to introduce coordinating atoms that can bind to a metal center.
The cyano group can be chemically transformed into various functionalities known to coordinate with transition metals. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These groups, containing oxygen and nitrogen donor atoms, are fundamental in the design of a wide array of ligands.
The iodo group is particularly amenable to well-established cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a diverse range of substituents at the 4'-position of the benzophenone. For example, a phosphine (B1218219) group, a common and powerful coordinating moiety in catalysis, could be introduced via a coupling reaction. The resulting phosphine-containing benzophenone derivative could then act as a ligand for transition metals like palladium, rhodium, or nickel, which are widely used in catalytic applications.
The benzophenone backbone itself can influence the electronic and steric properties of the resulting ligand, thereby modulating the catalytic activity and selectivity of the corresponding metal complex. The rigid structure of the biphenyl-like system can also be exploited to create ligands with specific spatial arrangements, which is crucial for stereoselective catalysis.
Table 1: Potential Ligand Functionalities Derived from this compound
| Functional Group | Potential Transformation | Resulting Coordinating Group |
| Cyano (-CN) | Hydrolysis | Carboxylic Acid (-COOH) |
| Reduction | Amine (-CH₂NH₂) | |
| Iodo (-I) | Suzuki Coupling | Aryl or Alkyl Group |
| Sonogashira Coupling | Alkynyl Group | |
| Buchwald-Hartwig Amination | Amino Group (-NHR) | |
| Phosphination | Phosphine Group (-PR₂) |
Exploration as an Organocatalyst or a Component of Catalytic Systems
The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers another promising area for the application of this compound. The inherent functionalities of the molecule and the potential for their modification could lead to the development of novel organocatalysts.
The benzophenone core is a well-known photosensitizer. Upon absorption of UV light, it can be excited to a triplet state and promote various photochemical reactions. This property could be harnessed in photoredox catalysis, where the excited benzophenone derivative would facilitate electron transfer processes to activate substrates.
Furthermore, the cyano and iodo groups can be modified to introduce catalytically active sites. For instance, the cyano group could be converted into a thiourea (B124793) or a squaramide, which are effective hydrogen-bond donors and have been successfully employed in a variety of asymmetric organocatalytic reactions. Similarly, the iodo group could be replaced with a chiral amine or another chiral moiety through nucleophilic substitution or cross-coupling reactions, leading to the creation of a chiral organocatalyst.
The combination of the rigid benzophenone scaffold with strategically placed catalytic functionalities could result in highly effective and selective organocatalysts for a range of chemical transformations, including asymmetric synthesis. While these applications are currently speculative, the chemical versatility of this compound makes it a compelling candidate for future research in this area.
Q & A
Basic Questions
Q. What are the primary synthetic routes for 2-Cyano-4'-iodobenzophenone, and how do reaction conditions influence yield?
- Answer: The compound is typically synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling , leveraging the iodine atom's reactivity. For example, reacting 2-cyanobenzoyl chloride with 4-iodophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) at 80–100°C achieves moderate yields (40–60%) . Key variables include catalyst loading (0.5–2 mol%), base selection (e.g., K₂CO₃), and exclusion of moisture/oxygen. Lower yields in Ullmann reactions (30–50%) may arise from competing dehalogenation, requiring careful temperature control (<120°C) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer:
- ¹H/¹³C NMR : Distinct signals for the cyano group (δ ~110–120 ppm in ¹³C) and iodine-induced deshielding in aromatic protons (δ ~7.5–8.5 ppm in ¹H) .
- IR Spectroscopy : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and 1680 cm⁻¹ (carbonyl C=O) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 331 (C₁₄H₈INO) with fragmentation patterns confirming iodine retention .
Q. How does the iodine substituent in this compound affect its reactivity in organic synthesis?
- Answer: The iodine atom acts as a directing group and leaving group , enabling regioselective functionalization. For instance, it undergoes nucleophilic aromatic substitution with amines/thiols under CuI catalysis, or participates in cross-couplings (e.g., Stille, Heck) to introduce aryl/alkenyl groups . Comparative studies with bromo/chloro analogs show slower reaction kinetics due to iodine’s larger atomic radius, requiring longer reaction times (12–24 hrs) .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during palladium-catalyzed cross-couplings of this compound?
- Answer: Common issues include protodeiodination and homocoupling . Mitigation involves:
- Ligand optimization : Bulky ligands (e.g., XPhos) suppress β-hydride elimination, reducing dehalogenation .
- Additives : Tetrabutylammonium iodide (TBAI) stabilizes Pd intermediates, improving coupling efficiency .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of iodinated intermediates, minimizing aggregation .
Q. How can HPLC methods be validated for detecting genotoxic impurities in this compound samples?
- Answer: Adapting protocols from related iodobenzophenones (e.g., 2-cyano-4'-bromomethyl biphenyl), a reverse-phase HPLC method with UV detection (λ = 254 nm) is recommended. Key parameters:
- Column : C18 (5 µm, 250 × 4.6 mm) .
- Mobile phase : Gradient of acetonitrile/0.1% formic acid (40:60 to 90:10 over 20 min) .
- Validation : Linearity (R² >0.995), LOD/LOQ (0.1–0.5 µg/mL), and spike-recovery (95–105%) ensure compliance with ICH Q3A guidelines .
Q. What mechanistic insights explain the biological activity of iodobenzophenone derivatives, and how can they guide drug design?
- Answer: The iodine atom facilitates halogen bonding with protein targets (e.g., kinases, GPCRs), enhancing binding affinity. For example, in antimicrobial studies, 3-acetoxy-3’-iodobenzophenone showed 10-fold higher activity than non-iodinated analogs due to interactions with bacterial efflux pumps . Computational modeling (e.g., molecular docking) can predict optimal iodine positioning for target engagement .
Q. How does this compound contribute to the synthesis of advanced materials, such as liquid crystals or polymers?
- Answer: Its rigid biphenyl core and electron-withdrawing groups (cyano, carbonyl) enable:
- Liquid crystals : Incorporation into mesogens via Suzuki coupling, achieving nematic phases with transition temperatures >150°C .
- Photoactive polymers : Radical polymerization initiated by UV-induced cleavage of the C-I bond generates conjugated polymers with tunable bandgaps (2.5–3.0 eV) .
Methodological Considerations
-
Contradiction Analysis : Discrepancies in reported melting points (e.g., 102–104°C vs. 96–98°C in analogs) may stem from polymorphism or purity differences. Differential scanning calorimetry (DSC) is advised for verification .
-
Data Tables :
Property Value Source Molecular Weight 331.12 g/mol LogP (Predicted) 3.7 Solubility (DMSO) 25 mg/mL
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
